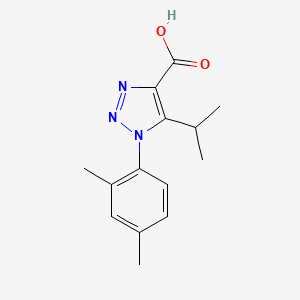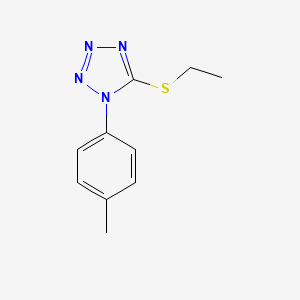![molecular formula C16H19O5P B6080612 dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate (DMMP) is a chemical compound that has been extensively studied for its scientific research applications. It is a phosphonate ester that is commonly used as a simulant for nerve agents and is also used as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is a phosphonate ester that can interact with enzymes and receptors by forming covalent bonds with them. It can also interact with metal ions such as zinc and magnesium, which are essential for the function of many enzymes. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can disrupt the normal function of enzymes and receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can cause various biochemical and physiological effects, depending on the target it interacts with. It can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to the accumulation of acetylcholine in the nervous system, causing overstimulation of the cholinergic system and leading to symptoms such as convulsions, respiratory failure, and death. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can also interact with other enzymes and receptors, leading to various other effects such as oxidative stress, inflammation, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is a widely used simulant for nerve agents and is readily available. It is also relatively stable and can be stored for long periods. However, dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate has some limitations for lab experiments. It is a simulant and may not accurately mimic the effects of real nerve agents. It may also interact with other targets in addition to the intended target, leading to nonspecific effects.
Orientations Futures
There are many future directions for research on dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate. One area of research could focus on developing more accurate simulants for nerve agents that better mimic the effects of real nerve agents. Another area of research could focus on developing new compounds that can interact with specific targets in a more selective manner. Additionally, more research could be done on the biochemical and physiological effects of dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate to better understand its mechanism of action.
Méthodes De Synthèse
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can be synthesized by reacting phenol with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl ether. This intermediate is then reacted with dimethyl phosphite and sodium hydroxide to form dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate. The overall reaction can be represented as follows:
PhOH + PhCH2Cl → PhCH2OPh + HCl
PhCH2OPh + (CH3O)2P(O)H + NaOH → PhCH2OP(O)(OCH3)2 + NaPhenoxide + H2O
Applications De Recherche Scientifique
Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is commonly used as a simulant for nerve agents such as sarin and soman. It is also used as a precursor for the synthesis of various organic compounds. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate has been extensively studied for its ability to interact with enzymes, receptors, and other biological targets.
Propriétés
IUPAC Name |
1-[dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O5P/c1-18-14-11-7-8-12-15(14)21-16(22(17,19-2)20-3)13-9-5-4-6-10-13/h4-12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLJEKFXVKYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C2=CC=CC=C2)P(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)


![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)

![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![1-(2-chlorobenzyl)-5-(1-methyl-1H-imidazol-2-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080608.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B6080610.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)